![molecular formula C19H18N2O7 B562711 7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline CAS No. 133706-80-6](/img/structure/B562711.png)
7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline is a chemical compound with the molecular formula C19H18N2O7 . It has a molecular weight of 386.36 g/mol . The compound is solid in its physical state .
Molecular Structure Analysis
The compound has a complex structure, as indicated by its IUPAC name: 2-O-ethyl 7-O,9-O-dimethyl 4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate . Its SMILES representation is: CCOC(=O)C1=CC2=C(N1)C1=C(N=C(C=C1C(=O)OC)C(=O)OC)C(OC)=C2 .Physical And Chemical Properties Analysis
The compound is soluble in dichloromethane and ethyl acetate . It has a computed XLogP3-AA value of 1.3, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . It has 1 hydrogen bond donor count and 9 hydrogen bond acceptor count . The compound has a topological polar surface area of 142 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Modifications
Research has developed methods for synthesizing imidazolo analogues of pyrroloquinoline quinone, indicating the importance of such compounds in assessing catalysis and biological activity. These studies highlight the versatility of pyrrolo[2,3-f]quinoline frameworks for generating biologically relevant structures (Fouchard, Tillekeratne, & Hudson, 2004). Further advancements include the synthesis of various activated pyrrolo[3,2,1-ij]quinolines, demonstrating the potential for functional diversification at the C5 position of the core structure (Jumina, Wenholz, Kumar, & Black, 2019).
Chemical Properties and Reactivity
Studies on substituted pyrrolo[3,2-f]quinolines show that modifications on the benzene ring can influence the reactivity of the amine group, impacting the yield and reaction time for obtaining desired products. This research underscores the chemical reactivity and potential for further modifications of pyrroloquinoline derivatives (Yamashkin, Kucherenko, & Yurovskaya, 1997). Additionally, the development of 3H-pyrrolo[2,3-c]quinoline derivatives from 4-formylquinolines demonstrates the synthetic versatility of these compounds, paving the way for the creation of novel structures (Molina, Alajarín, & Sánchez-Andrada, 1993).
Eigenschaften
IUPAC Name |
2-O-ethyl 7-O,9-O-dimethyl 5-methoxy-6H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O7/c1-5-28-19(24)11-6-9-7-13(25-2)16-14(15(9)20-11)10(17(22)26-3)8-12(21-16)18(23)27-4/h6-8,21H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJAJIRBYLUHPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=C3C(=C(C=C(N3)C(=O)OC)C(=O)OC)C2=N1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

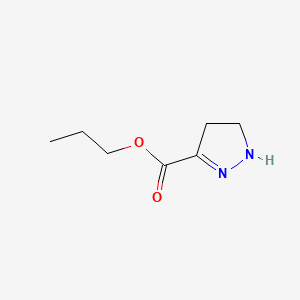
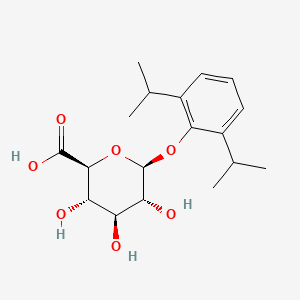

![2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B562634.png)
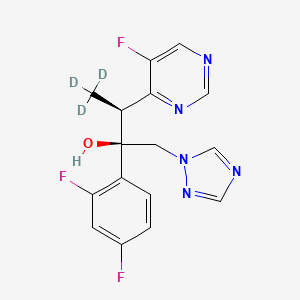
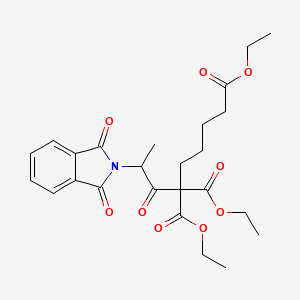


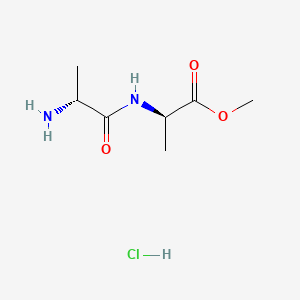

![4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol](/img/structure/B562648.png)
![1-[4-(Propylsulfonyl)phenyl]ethanone](/img/structure/B562649.png)
